sec-Butylhydrazine
CAS No.: 30924-14-2
Cat. No.: VC2327159
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30924-14-2 |
|---|---|
| Molecular Formula | C4H12N2 |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | butan-2-ylhydrazine |
| Standard InChI | InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3 |
| Standard InChI Key | SFSUYFSIKDDLOL-UHFFFAOYSA-N |
| SMILES | CCC(C)NN |
| Canonical SMILES | CCC(C)NN |
Introduction
Chemical Properties and Characterization
sec-Butylhydrazine (C₄H₁₂N₂) is an organic compound belonging to the hydrazine family. It features a distinctive molecular structure with a secondary butyl group (sec-butyl) attached to a hydrazine moiety.
Physical and Chemical Properties
The compound exhibits characteristic physical and chemical properties that make it valuable for various chemical processes. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 30924-14-2 |
| Molecular Formula | C₄H₁₂N₂ |
| Molecular Weight | 88.15 g/mol |
| Density | 0.82 g/cm³ |
| Boiling Point | 143.6°C at 760 mmHg |
| Flash Point | 42.1°C |
| Physical Appearance | Colorless liquid |
| Solubility | Limited water solubility |
These properties indicate that sec-Butylhydrazine is a low molecular weight organic compound with moderate volatility and flammability.
Structural Characteristics
The molecular structure of sec-Butylhydrazine consists of a secondary butyl group (CH₃CH₂CH(CH₃)-) attached to one nitrogen atom of the hydrazine (-NH-NH₂) group. This structure confers both nucleophilic properties from the hydrazine moiety and steric effects from the sec-butyl group, contributing to its unique reactivity in chemical transformations.
Synthesis Methods
Several synthetic routes have been developed for the preparation of sec-Butylhydrazine and its derivatives. These methods vary in complexity, yield, and scalability.
General Synthetic Approaches
The synthesis of sec-Butylhydrazine typically involves reaction pathways that establish the N-N bond with selective attachment of the sec-butyl group. Common approaches include:
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Reduction of nitro compounds
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Reduction of hydrazones
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Nucleophilic substitution reactions
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Direct alkylation of hydrazine
Specific Synthesis Examples
A notable synthetic approach involves the formation of di-tert-butyl 1-(sec-butyl)hydrazine-1,2-dicarboxylate (3ca-1) and di-tert-butyl 1-butylhydrazine-1,2-dicarboxylate (3ca-2). This method follows a general procedure using di-tert-butyl azodicarboxylate (DBAD) as a key reagent .
In a typical procedure, DBAD (115 mg, 0.5 mmol), FeCl₃·6H₂O (1.4 mg, 0.005 mmol), and CH₃CN (5 mL) are combined. After 1 hour of reaction, the solution is processed to yield the product as a colorless oil (132 mg, 92%, with a 3ca-1:3ca-2 ratio of 2.1:1) .
The gram-scale synthesis procedure involves:
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Adding DBAD (2.3 g, 10 mmol) to a 250 mL quartz reaction tube
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Adding FeCl₃·6H₂O (27 mg, 0.1 mmol) and 200 mL CH₃CN
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Bubbling nitrogen for 15 minutes
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Irradiating with 365 nm LEDs under controlled temperature
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Processing to yield the desired Boc-protected butylhydrazine (2.53 g, 88%)
Salt Forms and Derivatives
sec-Butylhydrazine is commonly used in its salt forms, which offer improved stability and handling characteristics compared to the free base.
Hydrochloride Salts
Two primary salt forms are commercially available:
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sec-Butylhydrazine hydrochloride (CAS: 851377-62-3)
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sec-Butylhydrazine dihydrochloride (CAS: 1177361-36-2)
These salt forms serve as stabilized versions of sec-Butylhydrazine and are preferred in many synthetic applications due to their improved stability, storage properties, and controlled reactivity.
Other Derivatives
Other important derivatives include:
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Di-tert-butyl 1-(sec-butyl)hydrazine-1,2-dicarboxylate
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1,1-Diethyl-2-sec-butylhydrazine (CAS: 67398-40-7)
Applications in Chemical Synthesis
sec-Butylhydrazine has found numerous applications in organic synthesis, serving as a versatile building block for the construction of complex molecules.
Role in Organic Synthesis
The compound serves as a valuable intermediate in various synthetic pathways, including:
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Preparation of heterocyclic compounds
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Synthesis of bioactive molecules
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Production of pharmaceutical intermediates
Pharmaceutical and Agrochemical Applications
sec-Butylhydrazine plays a critical role in developing bioactive molecules with potential therapeutic applications. Its reactivity with biological molecules such as proteins and nucleic acids has been studied to understand its therapeutic potential.
In agrochemical research, it serves as a precursor in the synthesis of growth regulators and other bioactive compounds that modulate plant development.
Industrial Applications
Hydrazides derived from sec-Butylhydrazine find use in various industrial processes, including:
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Polymer chemistry (as polymerization initiators)
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Specialty chemical production
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Materials science applications
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Catalyst development
Synthesis of Related Compounds
sec-Butylhydrazine serves as a starting material for synthesizing several compounds of pharmaceutical and industrial importance.
Reaction with Carbonyl Compounds
The nucleophilic nitrogen atoms in sec-Butylhydrazine readily react with carbonyl compounds to form hydrazones and related derivatives. These reactions are often exploited in the synthesis of heterocyclic compounds like pyrazoles, which have significant pharmaceutical applications .
Comparative Analysis with Related Hydrazine Compounds
To better understand the properties and applications of sec-Butylhydrazine, it is informative to compare it with related hydrazine derivatives.
Comparison with Other Alkylhydrazines
The following table compares sec-Butylhydrazine with other structurally related hydrazine compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|
| sec-Butylhydrazine | 30924-14-2 | C₄H₁₂N₂ | 88.15 | Secondary butyl substituent, moderate reactivity |
| tert-Butylhydrazine | 7400-27-3 (as HCl salt) | C₄H₁₂N₂ | 88.15 | Tertiary butyl substituent, increased steric hindrance |
| (2-Hydroxyethyl)hydrazine | 109-84-2 | C₂H₈N₂O | 76.099 | Contains hydroxyl functional group, increased water solubility |
| 1,1-Dimethylhydrazine | 593-82-8 (as HCl salt) | C₂H₈N₂ | 60.10 (free base) | Disubstituted on same nitrogen, increased nucleophilicity |
This comparison highlights the unique position of sec-Butylhydrazine among related compounds, with its balanced reactivity and steric properties making it suitable for specific synthetic applications .
Structural Effects on Reactivity
The secondary butyl group in sec-Butylhydrazine introduces moderate steric hindrance compared to primary or tertiary alkyl groups. This structural feature affects:
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Nucleophilicity of the nitrogen atoms
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Selectivity in reactions with electrophiles
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Stability of resulting products
Current Research and Future Perspectives
Recent research has expanded the understanding of sec-Butylhydrazine's utility and applications in various fields.
Emerging Applications
Current research suggests potential new applications for sec-Butylhydrazine in:
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Development of novel pharmaceuticals targeting specific biological pathways
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Creation of specialized polymers with unique properties
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Design of new catalytic systems for organic transformations
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Formulation of advanced materials with tailored characteristics
Challenges and Opportunities
Despite its utility, several challenges remain in working with sec-Butylhydrazine, including:
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Improving synthetic efficiency and yield
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Developing more environmentally friendly production methods
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Addressing safety concerns through formulation improvements
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Exploring new derivatization strategies to enhance functionality
These challenges present opportunities for future research and development in the field of hydrazine chemistry, potentially leading to novel applications and improved processes.
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